molecular formula C9H9F2NO B8532500 4-(difluoromethoxy)-2,3-dihydro-1H-indole

4-(difluoromethoxy)-2,3-dihydro-1H-indole

Cat. No.: B8532500
M. Wt: 185.17 g/mol
InChI Key: FRDWVMFQCYPGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(difluoromethoxy)-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

4-(difluoromethoxy)-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H9F2NO/c10-9(11)13-8-3-1-2-7-6(8)4-5-12-7/h1-3,9,12H,4-5H2

InChI Key

FRDWVMFQCYPGDN-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=CC=C2)OC(F)F

Origin of Product

United States

Preparation Methods

The preparation of 4-(difluoromethoxy)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-6-fluorobenzaldehyde with appropriate reagents to introduce the difluoromethoxy group . The reaction conditions typically involve the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(difluoromethoxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. Major products formed from these reactions include tricyclic indole derivatives and azepinoindoles .

Scientific Research Applications

4-(difluoromethoxy)-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to multiple receptors, leading to various biological activities such as antiviral and anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4-(difluoromethoxy)-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties compared to other indole derivatives.

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